2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile
Description
2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile is a heterocyclic compound featuring a thiophene core substituted at position 2 with an acetonitrile (-CH2CN) group and at position 5 with a furan-2-carbonyl (-CO-furan-2-yl) moiety. Its molecular formula is C11H7NO3S, combining aromatic, electron-withdrawing (carbonyl, nitrile), and oxygen-rich (furan) functionalities.
Structure
3D Structure
Properties
IUPAC Name |
2-[5-(furan-2-carbonyl)thiophen-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9/h1-4,7H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTQQHWWAHIESA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile typically involves the reaction of furan-2-carboxylic acid with thiophene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride, which facilitates the formation of the acetonitrile group. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The furan and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism by which 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, biological activity, and synthetic methodologies.
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Analogs
Key Observations:
Core Heterocycles: The target compound uses a thiophene core, whereas analogs like employ thiazole or benzo[b]thiophene , altering electronic properties and steric bulk.
Functional Groups: Acetonitrile (-CH2CN) in the target compound lacks the conjugated double bond present in acrylonitrile (-C=C-CN) analogs , reducing planarity and electron-withdrawing effects. This may limit interactions with biological targets reliant on π-stacking.
Biological Activity :
- Acrylonitrile derivatives (e.g., compound 31 ) exhibit potent anticancer activity (GI50 <10 nM), attributed to their ability to inhibit tubulin polymerization. The target’s acetonitrile group may reduce this efficacy due to reduced conjugation.
- Benzonitrile-containing analogs (e.g., 32b ) are primarily synthetic intermediates, highlighting the role of nitriles in facilitating cross-coupling reactions.
Insights:
- Yields for similar nitrile-functionalized thiophenes range from 41–80% , suggesting moderate efficiency.
Biological Activity
2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile is an organic compound characterized by a unique structure that includes both furan and thiophene rings. This compound, with the molecular formula C11H7NO2S, has garnered attention in the scientific community for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound consists of a furan ring attached to a thiophene ring via an acetonitrile group. This unique configuration imparts distinct electronic properties that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H7NO2S |
| CAS Number | 339099-07-9 |
| Physical Form | Solid |
| Purity | 90% |
The specific biological targets and mechanisms of action for this compound are not extensively documented. However, it is hypothesized that the presence of functional groups such as the nitrile and carbonyl may allow interactions with various biological molecules, including enzymes and receptors involved in disease processes.
Potential Biological Pathways
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair.
- Cellular Interactions : The compound may interact with cellular pathways involving furan and thiophene metabolites, potentially influencing cellular signaling pathways.
Biological Activity
Research indicates that compounds containing thiophene derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Some studies suggest that thiophene derivatives can inhibit microbial growth, which may extend to this compound .
- Anticancer Properties : Preliminary findings indicate potential anticancer activity, possibly linked to its ability to disrupt critical cellular processes in cancer cells .
Case Studies and Research Findings
A study conducted on related furan- and thiophene-containing compounds demonstrated significant inhibition of hypoxia-inducible factor (HIF) activation under hypoxic conditions. This suggests a potential role for these compounds in cancer therapy by targeting cellular responses to low oxygen levels .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Disruption of cancer cell proliferation | |
| Enzyme Inhibition | Potential inhibition of topoisomerase II |
Pharmacokinetics
The pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME) of this compound remains largely unexplored. However, based on its small molecular size, it is anticipated to have favorable absorption and distribution characteristics. Further studies are needed to elucidate its metabolic pathways and excretion routes.
Q & A
Basic: What are the primary synthetic routes for synthesizing 2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile, and what intermediates are critical?
Answer:
The synthesis typically involves coupling thiophene and furan derivatives via acylation or cross-coupling reactions. Key intermediates include:
- Thiophene-2-carboxylic acid derivatives (e.g., acid chlorides) for introducing the thiophene backbone .
- Furan-2-carbonyl chloride for functionalizing the thiophene ring at the 5-position .
- Acetonitrile precursors (e.g., cyanomethylation agents) to install the nitrile group .
A stepwise approach is recommended: (1) Thiophene functionalization, (2) Furan conjugation via Friedel-Crafts acylation, and (3) Nitrile group introduction. Characterization of intermediates via -NMR and IR spectroscopy ensures regiochemical fidelity .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy : - and -NMR confirm the presence of thiophene (δ 6.8–7.5 ppm) and furan (δ 7.2–7.9 ppm) protons, while the nitrile group is identified via signals near 115–120 ppm .
- IR Spectroscopy : Sharp peaks at ~2240 cm (C≡N stretch) and 1680–1700 cm (carbonyl stretch) validate functional groups .
- HPLC-MS : Ensures purity (>95%) and detects trace byproducts, particularly from incomplete acylation or oxidation .
Advanced: How can reaction conditions for the thiophene-furan conjugation step be optimized to enhance yield?
Answer:
Use Design of Experiments (DoE) to systematically vary:
- Catalyst loading (e.g., Lewis acids like AlCl) .
- Temperature (80–120°C for acylative coupling) .
- Solvent polarity (dichloromethane vs. DMF) to balance reactivity and solubility .
Statistical analysis of DoE data identifies optimal conditions while minimizing trial-and-error approaches. Computational reaction path searches (e.g., via quantum chemical calculations) further refine parameters by predicting transition states and energy barriers .
Advanced: What computational strategies predict the reactivity of the nitrile group in downstream functionalization?
Answer:
- Density Functional Theory (DFT) : Models electron density around the nitrile group to predict nucleophilic/electrophilic attack sites. For example, Fukui indices highlight regions prone to nucleophilic addition .
- Molecular Dynamics (MD) Simulations : Assess steric hindrance from the thiophene-furan scaffold, which may limit access to the nitrile group .
- Solvent Effects : COSMO-RS calculations evaluate solvent interactions that stabilize intermediates during hydrolysis or reduction .
Data Contradiction: How should researchers resolve discrepancies in reported solubility profiles of acetonitrile derivatives?
Answer:
Contradictions often arise from substituent effects (e.g., electron-withdrawing groups like -CF reduce solubility in polar solvents). To resolve:
- Systematic Solubility Screening : Test the compound in solvents of varying polarity (e.g., hexane, DMSO, ethanol) at controlled temperatures (-20°C to 25°C) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with solubility data to derive predictive models .
- Crystallography : Identify polymorphic forms or hydrate formation, which drastically alter solubility .
Advanced: What mechanistic insights explain side reactions during nitrile group installation?
Answer:
Common side reactions include:
- Hydrolysis to Amides : Caused by trace moisture. Use anhydrous conditions and molecular sieves .
- Cyanoalkylation Byproducts : Mitigated by slow addition of cyanomethylating agents (e.g., KCN) to avoid excess reagent .
Mechanistic studies using isotopic labeling (-nitrile) and kinetic profiling reveal whether side reactions occur via radical or ionic pathways .
Basic: What safety protocols are critical when handling this compound, given its structural analogs?
Answer:
- Toxicology : While specific data is limited, structural analogs (e.g., thiophene fentanyl derivatives) suggest potential neurotoxicity. Use fume hoods and PPE .
- Storage : Store at -20°C in airtight containers to prevent degradation; acetonitrile derivatives are prone to hydrolysis .
- Waste Disposal : Neutralize nitrile-containing waste with alkaline hypochlorite before disposal .
Advanced: How can reactor design improve scalability for multi-step syntheses of this compound?
Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., acylation) and reduce reaction time .
- Membrane Separation : Isolate intermediates without manual extraction, improving yield in steps like nitrile purification .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling immediate adjustments .
Data Contradiction: How to address conflicting reports on the stability of the furan-thiophene conjugate?
Answer:
Stability variations may stem from:
- Oxidative Degradation : Furan rings are prone to oxidation. Conduct accelerated stability studies under O-rich vs. inert atmospheres .
- Light Sensitivity : UV-Vis spectroscopy identifies photo degradation products; use amber glassware for storage .
- pH Effects : Test stability across pH 2–12 to simulate diverse experimental conditions .
Advanced: What catalytic systems enable enantioselective modifications of this compound?
Answer:
- Chiral Lewis Acids : Eu(fod) or BINOL-derived catalysts induce asymmetry during nucleophilic additions to the nitrile group .
- Biocatalysis : Nitrilases or engineered amidases achieve enantioselective hydrolysis to carboxylic acids .
- Ligand Design : DFT-guided synthesis of chiral phosphine ligands optimizes stereocontrol in transition-metal catalysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
